6-FNA serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs) []. Its bioactive nature makes it a promising starting point for creating new drugs, particularly in the field of oncology []. One example is a derivative of quinoline-8-yl-nicotinamide, synthesized from 6-FNA, which is currently being investigated for its potential in treating pancreatic cancer [].
6-FNA's fluorine atom makes it highly suitable for creating radiolabeled tracers for PET scans. These tracers bind to specific molecules in the body, allowing researchers to visualize and measure changes in metabolic processes [, ]. This application plays a vital role in early detection and monitoring of various diseases, including melanoma [].
Beyond the aforementioned areas, 6-FNA also finds use in diverse research settings, including:
6-Fluoronicotinic acid, with the chemical formula C₆H₄FNO₂ and CAS number 403-45-2, is a fluorinated derivative of nicotinic acid. It features a carboxylic acid group at the 3-position and a fluorine atom at the 6-position of the pyridine ring. The molecular weight of this compound is approximately 141.10 g/mol. It appears as a white powder with a melting point ranging from 144 to 148 °C .
6-FNA is classified as a skin, eye, and respiratory irritant. It can cause irritation upon contact or inhalation.
These reactions make it a versatile building block for synthesizing more complex molecules .
6-Fluoronicotinic acid exhibits notable biological activity, making it valuable in pharmaceutical research. It has been identified as a bioactive molecule used in the development of active pharmaceutical ingredients. Research indicates its potential in treating conditions such as pancreatic cancer through derivatives like quinoline-8-yl-nicotinamide . Additionally, it serves as a molecular scaffold for developing tracers used in positron emission tomography, aiding in metabolic process visualization .
Several synthetic routes exist for producing 6-fluoronicotinic acid:
These methods highlight the compound's accessibility for research and industrial applications .
6-Fluoronicotinic acid is utilized in various fields:
Its role as a versatile scaffold makes it crucial for drug discovery and development .
Studies involving 6-fluoronicotinic acid focus on its interactions with biological systems. Research has shown that it can induce stress response genes and autophagy pathways, which are critical in cancer treatment strategies . These findings underscore its potential therapeutic effects and mechanisms of action within cellular environments.
Several compounds share structural similarities with 6-fluoronicotinic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Key Features |
---|---|---|
Methyl 6-fluoropyridine-3-carboxylate | 0.92 | Methyl ester derivative of 6-fluoronicotinic acid |
(6-Fluoropyridin-3-yl)methanol | 0.80 | Alcohol derivative; used in organic synthesis |
2-Fluoro-5-methylnicotinic acid | 0.78 | Methylated version; different position of substitution |
5-Amino-2-fluoroisonicotinic acid | 0.75 | Amino group addition; potential biological activity |
The presence of the fluorine atom at the 6-position distinguishes 6-fluoronicotinic acid from other nicotinic derivatives, enhancing its solubility and biological activity compared to non-fluorinated counterparts .
Irritant